Alacepril

Übersicht

Beschreibung

Alacepril is an ACE inhibitor medication indicated as a treatment for hypertension . It metabolizes to captopril and desacetylalacepril . It’s also used in veterinary medicine for dogs with mitral valve disease .

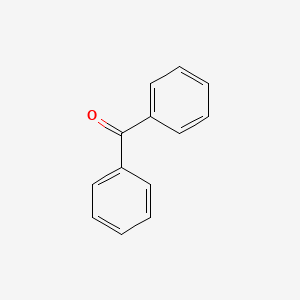

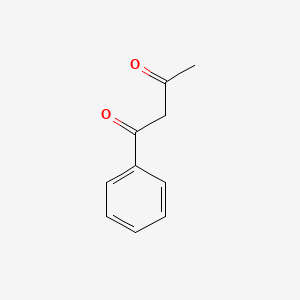

Synthesis Analysis

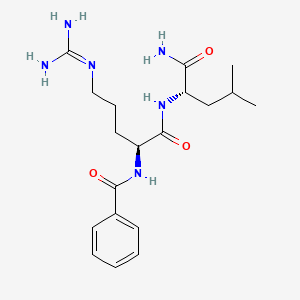

The synthesis of Alacepril involves the use of N-Methylmorpholine and 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline in dry tetrahydrofuran .

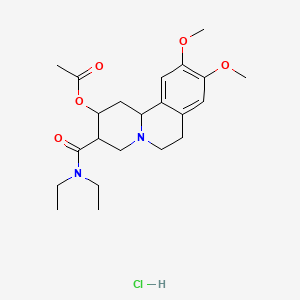

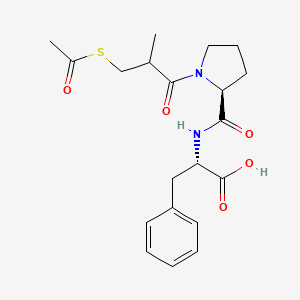

Molecular Structure Analysis

The molecular formula of Alacepril is C20H26N2O5S . Its exact mass is 406.1562 and its molecular weight is 406.4958 g/mol .

Chemical Reactions Analysis

Alacepril is a prodrug that is rapidly metabolized to captopril . Captopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II .

Physical And Chemical Properties Analysis

Alacepril has a molar mass of 406.50 g·mol −1 . It is a thioacetate ester and a dipeptide .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine Treatment of Mitral Valve Disease (MVD) in Dogs

Alacepril is used in veterinary medicine to treat dogs with mitral valve disease (MVD). It is well tolerated and is expected to improve the quality of life of dogs with early-stage MVD by suppressing cough and influencing cardiac loading conditions .

Veterinary Medicine Plasma Chymase Activity Measurement

In veterinary medicine, plasma chymase activity may serve as a novel method for assessing the pathology of and therapy for cardiac diseases. Alacepril administration has been evaluated for its effect on plasma chymase activity in cases treated with the drug .

Hypertension Treatment

Alacepril is an ACE inhibitor medication indicated for the treatment of hypertension. It metabolizes into captopril and desacetylalacepril, which are active metabolites that help manage blood pressure levels .

Renovascular Hypertension

In some cases, Alacepril is used to treat renovascular hypertension, providing an alternative treatment option for this condition .

Wirkmechanismus

Target of Action

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor . ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance in the body .

Mode of Action

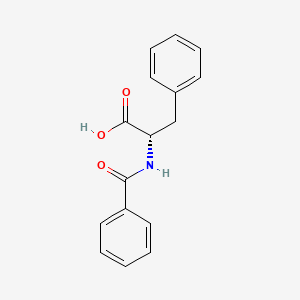

Alacepril, after entering the body, undergoes deacetylation, losing a molecule similar to the amino acid phenylalanine, which transforms it into captopril . Captopril then exerts its blood pressure-lowering effect through two primary mechanisms :

Biochemical Pathways

The primary biochemical pathway affected by alacepril is the RAAS. By inhibiting ACE, alacepril reduces the formation of angiotensin II, a potent vasoconstrictor, and increases the level of bradykinin, a vasodilator . This combination of effects leads to the dilation of blood vessels, thereby reducing blood pressure .

Pharmacokinetics

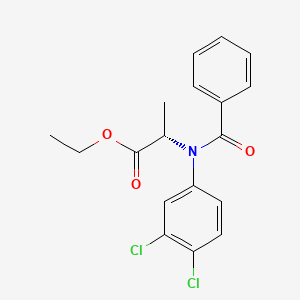

After administration, alacepril is converted into desacetyl-alacepril by acetylase. Desacetyl-alacepril is then converted into captopril to exert its therapeutic effect . Compared with captopril, alacepril has a longer half-life . The peak plasma concentrations of the prodrugs like alacepril are generally observed at around 1 hour, and those of the diacid metabolites at about 2 to 4 hours .

Result of Action

The primary result of alacepril’s action is the lowering of blood pressure. This is achieved through the dilation of blood vessels, which reduces vascular resistance and thus decreases blood pressure . Alacepril is primarily used to treat hypertension, and in some cases, renovascular hypertension .

Action Environment

The effectiveness of alacepril can be influenced by various environmental factors. For instance, it has been found that ACE inhibitors like alacepril can inhibit oxygen radical production and generation by bronchoalveolar lavage cells from both young and aged guinea pigs in a dose-dependent manner . This suggests that the patient’s age and oxidative stress levels could potentially influence the efficacy of alacepril. Furthermore, the presence of other medications, particularly other blood pressure-lowering classes of medications like thiazide diuretics, can maximize its effectiveness .

Zukünftige Richtungen

While Alacepril is a relatively novel ACE inhibitor, more research is needed to fully understand its efficacy and safety, especially in terms of cough suppression in dogs with mitral valve disease . Furthermore, appropriate doses of Alacepril for patients with chronic renal failure are still being investigated .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHOYXPRDYHEZ-COXVUDFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048576 | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alacepril | |

CAS RN |

74258-86-9 | |

| Record name | Alacepril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alacepril [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alacepril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALACEPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

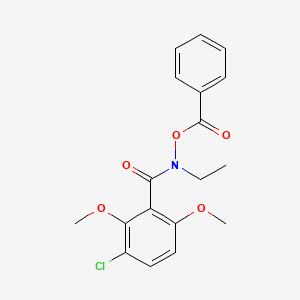

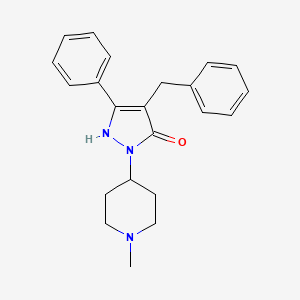

Synthesis routes and methods

Procedure details

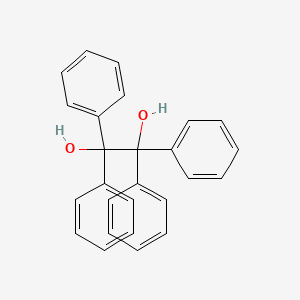

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)